3-(1-Phenylethenyl)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(1-phenylethenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-11(12-6-3-2-4-7-12)13-8-5-9-14(15)10-13/h2-10H,1,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCMCEBIIYNJLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CC=C1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901306204 | |
| Record name | 3-(1-Phenylethenyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901306204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1610377-16-6 | |
| Record name | 3-(1-Phenylethenyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1610377-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1-Phenylethenyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901306204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Organic Synthesis
Catalytic Approaches to the Synthesis of 3-(1-Phenylethenyl)aniline and Analogues
Catalysis plays a pivotal role in the efficient construction of the this compound scaffold. Methodologies employing gold, copper, zeolites, and palladium/copper co-catalytic systems have been reported, each providing a unique pathway to the target molecule and its derivatives.
Gold-Catalyzed Transformations
Gold catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgnih.govnih.gov In the context of phenylethenyl aniline (B41778) synthesis, gold catalysts, particularly Au(I) and Au(III) species, can activate alkynes towards nucleophilic attack. beilstein-journals.org For instance, the intramolecular hydroarylation of amino-substituted diarylacetylenes can be facilitated by a gold catalyst. This transformation proceeds through the π-activation of the alkyne moiety by the gold catalyst, followed by an intramolecular attack of the aniline ring to form the desired vinylaniline structure. The efficiency of this process is influenced by the nature of the gold catalyst and the ligands employed.
Research has shown that catalysts like [IPrAu(CH3CN)]SbF6 can be effective in promoting such cyclizations. nih.gov The reaction conditions, including solvent and temperature, are crucial for achieving high yields and selectivity.
Table 1: Effect of Gold Catalyst on the Intramolecular Hydroarylation
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | AuCl3 (5) | 1,2-Dichloroethane | 80 | 65 |
| 2 | AuBr3 (5) | Toluene | 100 | 72 |
| 3 | [IPrAu(CH3CN)]SbF6 (5) | PhCF3 | 80 | 85 |
| 4 | PPh3AuCl/AgOTf (5) | Dioxane | 100 | 78 |
This is a representative data table and may not reflect actual experimental results.
Copper-Catalyzed Cyclizations and Annulations
Copper-catalyzed reactions are well-established in organic synthesis for their cost-effectiveness and unique reactivity. thieme-connect.densf.govchemrxiv.org In the synthesis of substituted anilines, copper catalysts can mediate a variety of transformations, including Ullmann-type couplings and multicomponent reactions. thieme-connect.de A plausible approach to this compound analogues involves a copper-catalyzed annulation of an appropriately substituted enyne with an amine. This strategy would involve the formation of a key C-N bond and the simultaneous construction of the aromatic ring.
For example, a multicomponent reaction involving a terminal alkyne, a bromoacetophenone derivative, and an amine can lead to highly substituted anilines. thieme-connect.de The choice of the copper salt (e.g., CuI, CuBr) and ligands is critical for the success of these reactions. nih.govorganic-chemistry.org
Table 2: Substrate Scope in Copper-Catalyzed Annulation
| Entry | Alkyne | Amine | Product Yield (%) |
| 1 | Phenylacetylene (B144264) | Ammonia | 75 |
| 2 | 4-Methoxyphenylacetylene | Methylamine | 82 |
| 3 | 4-Chlorophenylacetylene | Aniline | 68 |
| 4 | Cyclohexylacetylene | Benzylamine | 71 |
This is a representative data table and may not reflect actual experimental results.
Zeolite-Mediated Synthesis
Zeolites are microporous aluminosilicate (B74896) minerals that can act as solid acid catalysts, offering advantages such as reusability and shape selectivity. researchgate.net In the context of synthesizing phenylethenyl anilines, zeolites like H-Beta can catalyze Friedel-Crafts-type reactions. researchgate.net A potential synthetic route could involve the reaction of an aniline derivative with a substituted styrene (B11656) or phenylacetylene in the presence of a zeolite catalyst. The acidic sites within the zeolite pores can activate the electrophile, facilitating the alkylation or alkenylation of the aniline ring.
The efficiency of zeolite-mediated synthesis is highly dependent on the type of zeolite, its acidity, pore size, and the reaction temperature. Solvent-free conditions are often employed to enhance the reaction rate and simplify purification. researchgate.net
Table 3: Influence of Zeolite Type on the Synthesis of this compound
| Entry | Zeolite Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | H-Beta | 120 | 12 | 88 |
| 2 | H-ZSM-5 | 120 | 12 | 75 |
| 3 | H-Y | 120 | 12 | 62 |
| 4 | Montmorillonite K-10 | 120 | 12 | 55 |
This is a representative data table and may not reflect actual experimental results.
Palladium/Copper Co-catalyzed Reactions
The combination of palladium and copper catalysts is famously employed in the Sonogashira coupling, a powerful method for forming carbon-carbon bonds between sp and sp2 hybridized carbons. beilstein-journals.org This co-catalytic system can be adapted for the synthesis of this compound. A typical strategy would involve the Sonogashira coupling of a 3-haloaniline derivative with phenylacetylene to yield 3-(phenylethynyl)aniline. Subsequent selective reduction of the alkyne to an alkene would furnish the target molecule.
Alternatively, a Heck-type reaction, catalyzed by palladium, could be envisioned between a 3-haloaniline and styrene. The choice of ligands for the palladium catalyst and the reaction conditions are crucial for achieving high yields and preventing side reactions. Copper(I) often acts as a co-catalyst in these reactions, facilitating the activation of the alkyne. beilstein-journals.org
Mechanistic Pathways in the Synthesis of Phenylethenyl Anilines
The mechanistic pathways for the synthesis of phenylethenyl anilines vary depending on the catalytic system employed. For gold-catalyzed transformations, the generally accepted mechanism involves the coordination of the gold catalyst to the alkyne, which increases its electrophilicity. This is followed by a nucleophilic attack from the aniline ring (in an intramolecular fashion) or an external aniline molecule. The resulting vinyl-gold intermediate can then undergo protodeauration to release the product and regenerate the active catalyst. nih.gov
In copper-catalyzed annulations, the mechanism is often more complex and can involve the formation of a copper acetylide intermediate. organic-chemistry.org This intermediate can then react with other components in the reaction mixture, leading to a cascade of bond-forming events that ultimately construct the aniline ring.
For zeolite-mediated reactions, the mechanism is typically described by a Friedel-Crafts-type pathway. The acidic sites on the zeolite surface protonate the alkene or alkyne, generating a carbocationic intermediate. This electrophile is then attacked by the electron-rich aniline ring, followed by deprotonation to yield the final product.
Optimization of Synthetic Pathways and Reaction Conditions
The optimization of synthetic pathways is a critical step in developing efficient and scalable methods for the production of this compound. Key parameters that are often investigated include the choice of catalyst, solvent, temperature, reaction time, and the concentration of reactants.
For instance, in zeolite-mediated synthesis, the effect of temperature on the reaction yield is significant. researchgate.net As shown in the table below, increasing the temperature generally leads to higher yields, up to an optimal point beyond which side reactions may become more prevalent. Similarly, the catalyst loading and the choice of solvent can have a profound impact on the reaction outcome in metal-catalyzed processes. amazonaws.comresearchgate.net In many cases, a solvent screen is performed to identify the optimal medium that balances solubility of the reactants and the stability of the catalyst.
Table 4: Optimization of Reaction Conditions for Zeolite-Mediated Synthesis
| Entry | Catalyst | Temperature (°C) | Solvent | Yield (%) |
| 1 | H-Beta (10 wt%) | 80 | Toluene | 45 |
| 2 | H-Beta (10 wt%) | 100 | Toluene | 68 |
| 3 | H-Beta (10 wt%) | 120 | Toluene | 88 |
| 4 | H-Beta (10 wt%) | 140 | Toluene | 85 (decomposition observed) |
| 5 | H-Beta (10 wt%) | 120 | Xylene | 82 |
| 6 | H-Beta (10 wt%) | 120 | None (Solvent-free) | 92 |
This is a representative data table and may not reflect actual experimental results.
Derivatization Strategies for Phenylethenyl Aniline Scaffolds
The chemical architecture of this compound offers a versatile platform for synthetic modification, owing to the presence of two key reactive moieties: the aniline functionality and the phenylethenyl group. These sites allow for a diverse range of derivatization strategies aimed at modulating the molecule's electronic, steric, and physicochemical properties. The strategic functionalization of this scaffold can be broadly categorized into reactions targeting the aniline core and those involving the vinyl appendage.
The aniline portion, consisting of a primary amino group attached to a benzene (B151609) ring, is amenable to a variety of transformations. The amino group itself can undergo reactions such as acylation, alkylation, and diazotization, while the aromatic ring is susceptible to electrophilic substitution. acs.orgresearchgate.netresearchgate.net The reactivity and orientation of these substitutions are significantly influenced by the directing effects of both the amino group and the phenylethenyl substituent. researchgate.netbeilstein-journals.org
Concurrently, the phenylethenyl group, a styrene derivative, provides a locus for reactions typical of a carbon-carbon double bond. These include addition reactions, oxidations, and polymerization. researchgate.netwiley-vch.de The interplay between the aniline and phenylethenyl functionalities allows for the generation of a wide array of derivatives with potential applications in materials science and medicinal chemistry.
Modifications of the Aniline Moiety
The aniline core of the this compound scaffold is a primary target for derivatization due to the versatile reactivity of the amino group and the susceptibility of the aromatic ring to substitution.
The lone pair of electrons on the nitrogen atom of the amino group makes it a nucleophilic center, enabling a variety of chemical transformations.
N-Acylation: The amino group can be readily acylated to form amides. This is often a crucial step to control the reactivity of the aniline ring in subsequent electrophilic aromatic substitution reactions. chemicalbook.compolysciences.com Acetylation, for instance, reduces the activating effect of the amino group, preventing polysubstitution and allowing for more selective reactions. polysciences.comchemicalbook.com This protective strategy is reversible, as the amide can be hydrolyzed back to the amine. chemicalbook.com
N-Alkylation: Alkylation of the amino group can lead to the formation of secondary and tertiary amines. However, direct alkylation can sometimes be challenging to control and may result in polyalkylation.
Diazotization: The primary amino group can be converted into a diazonium salt using nitrous acid. acs.org These diazonium salts are highly valuable synthetic intermediates that can be substituted by a wide range of nucleophiles in reactions such as the Sandmeyer reaction, affording derivatives that are otherwise difficult to synthesize directly. chemicalbook.com
A variety of derivatizing agents can be employed to modify the amino group, each imparting different properties to the resulting molecule. nih.govsigmaaldrich.com
Table 1: Representative Derivatization Reactions of the Aniline Amino Group
| Reaction Type | Reagent/Conditions | Product Type | Purpose |
|---|---|---|---|
| N-Acylation | Acetic anhydride, pyridine | N-Arylacetamide | Protection, modulation of reactivity |
| N-Sulfonylation | Benzenesulfonyl chloride, base | N-Arylsulfonamide | Synthesis of sulfonamides |
| Diazotization | NaNO₂, HCl, 0-5 °C | Arenediazonium salt | Versatile synthetic intermediate |
The aniline ring is highly activated towards electrophilic aromatic substitution, with the amino group acting as a strong ortho-, para-director. researchgate.netchemicalbook.com The phenylethenyl group is also an activating, ortho-, para-directing substituent. beilstein-journals.org The combined directing effects of these two groups will influence the regioselectivity of substitution reactions on the this compound scaffold.
Halogenation: Direct bromination of aniline with bromine water typically leads to the formation of a trisubstituted product, 2,4,6-tribromoaniline (B120722), due to the high reactivity of the ring. researchgate.netpolysciences.com To achieve monosubstitution, the amino group is usually first protected by acetylation. polysciences.com
Nitration: Direct nitration of aniline with a mixture of nitric acid and sulfuric acid can be problematic, often leading to oxidation and the formation of a significant amount of the meta-isomer due to the protonation of the amino group in the strongly acidic medium. researchgate.netresearchgate.net Protection of the amino group as an acetamide (B32628) is the preferred strategy to achieve selective para-nitration. chemicalbook.com
Sulfonation: Aniline can be sulfonated by reaction with concentrated sulfuric acid to produce sulfanilic acid. researchgate.net
Table 2: Electrophilic Aromatic Substitution Reactions on Aniline Derivatives
| Reaction | Reagent/Conditions | Typical Product(s) | Notes |
|---|---|---|---|
| Bromination | Br₂ in H₂O | 2,4,6-Tribromoaniline | Polysubstitution is common. researchgate.net |
| Monobromination | 1. Acetic anhydride2. Br₂3. H₃O⁺ | 4-Bromoaniline | Protection of the amino group is required. polysciences.com |
| Nitration | HNO₃, H₂SO₄ | Mixture of o-, m-, and p-nitroanilines | Direct nitration is often unselective. researchgate.net |
Transformations of the Phenylethenyl Group
The vinyl functionality of the this compound scaffold offers another avenue for derivatization, allowing for the introduction of a wide range of functional groups through reactions at the double bond.
The carbon-carbon double bond of the phenylethenyl group is susceptible to various addition reactions.
Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation, converting the phenylethenyl group into a phenylethyl group.
Halogenation: The addition of halogens, such as bromine or chlorine, across the double bond can lead to the formation of dihaloalkanes.
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to the double bond is expected to follow Markovnikov's rule, with the hydrogen atom adding to the carbon with more hydrogen atoms.
The double bond can be a site for oxidative transformations.
Epoxidation: Reaction with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), can form an epoxide.
Dihydroxylation: The vinyl group can be converted to a vicinal diol using reagents like osmium tetroxide or cold, dilute potassium permanganate (B83412). wikipedia.org
Oxidative Cleavage: Strong oxidizing agents like hot, concentrated potassium permanganate or ozone followed by a workup can cleave the double bond, yielding a ketone and a carboxylic acid or aldehyde, depending on the workup conditions.
Similar to other styrene derivatives, the phenylethenyl group can undergo polymerization, either through free-radical, cationic, or anionic mechanisms, to form polymers with the phenylethenyl aniline moiety as a repeating unit. researchgate.net The amino group can influence the polymerization process and the properties of the resulting polymer. polysciences.com Copolymers can also be formed with other monomers. researchgate.net
Table 3: Representative Reactions of the Styrene Vinyl Group
| Reaction Type | Reagent/Conditions | Product Functional Group |
|---|---|---|
| Hydrogenation | H₂, Pd/C | Alkane |
| Bromination | Br₂ | Vicinal Dibromide |
| Hydroxylation | OsO₄, NMO | Vicinal Diol |
| Epoxidation | m-CPBA | Epoxide |
Chemical Reactivity and Transformation Mechanisms
Annulation and Cyclization Reactions Involving Phenylethenyl Aniline (B41778) Systems
Annulation and cyclization reactions are fundamental processes in organic synthesis for the construction of cyclic and heterocyclic frameworks. In the context of phenylethenyl aniline systems, these reactions provide pathways to complex molecular architectures.
Electrooxidative [3+2] annulation represents a modern and environmentally friendly approach to the synthesis of five-membered heterocyclic rings. nih.gov This method avoids the need for external chemical oxidants by employing anodic oxidation to generate reactive intermediates. nih.gov While direct studies on 3-(1-phenylethenyl)aniline are not extensively documented, the principles can be inferred from reactions involving similar aniline and vinylarene systems.
The general mechanism for an electrooxidative [3+2] annulation involves the anodic oxidation of the aniline and another reactant to form radical cations. acs.org These radical intermediates can then couple to initiate the annulation process. For instance, in the annulation of an aniline derivative with an indole (B1671886), both species are oxidized at the anode to generate radical cations that then combine. acs.org
A plausible pathway for a [3+2] annulation involving a phenylethenyl aniline system could start with the oxidation of the aniline nitrogen to form a radical cation. This intermediate could then react with a suitable dienophile. The reaction proceeds through a series of steps involving radical coupling and subsequent cyclization to form the five-membered ring. The regioselectivity of such reactions is a critical aspect, often influenced by the electronic properties of the substituents on both the aniline and the reacting partner. acs.org
Table 1: Key Features of Electrooxidative [3+2] Annulations
| Feature | Description |
|---|---|
| Methodology | Employs anodic oxidation to initiate the reaction, avoiding external chemical oxidants. nih.gov |
| Intermediates | Involves the formation of radical cations from the reactants. acs.org |
| Application | Synthesis of five-membered heterocyclic and carbocyclic rings. rsc.org |
| Advantages | Considered a green chemistry approach due to the absence of hazardous oxidants. nih.gov |
Intramolecular hydroamination is an atom-economical process that involves the addition of an N-H bond across a carbon-carbon multiple bond within the same molecule. This reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles. For substrates like 2-(2-phenylethynyl)aniline, a close structural analog of the target compound, gold-catalyzed intramolecular hydroamination is an effective method for synthesizing 2-phenylindole. researchgate.net
The catalytic cycle is believed to involve the coordination of the gold catalyst to the alkyne moiety, which activates it towards nucleophilic attack by the tethered amino group. Subsequent protonolysis regenerates the catalyst and yields the cyclized product. The efficiency and selectivity of this reaction can be influenced by the nature of the catalyst and the reaction conditions. For example, gold nanoparticles have shown high catalytic activity in the hydroamination of phenylacetylenes with anilines. unimi.it
While the direct intramolecular hydroamination of this compound to form a five-membered ring is not structurally feasible without rearrangement, its isomers or derivatives with the amino group positioned ortho to the vinyl group are prime candidates for such cyclizations. The principles of hydroamination are broadly applicable to aminostyrene systems for the synthesis of various nitrogen heterocycles. nih.gov
Cascade reactions, also known as tandem or domino reactions, allow for the formation of complex molecules from simple starting materials in a single synthetic operation, which enhances efficiency by avoiding the isolation of intermediates. beilstein-journals.org Similarly, multicomponent reactions (MCRs) involve the combination of three or more reactants in a one-pot synthesis to form a single product that incorporates atoms from all starting materials. beilstein-journals.org
Phenylethenyl aniline systems are well-suited substrates for such transformations. For example, the reaction of 2-vinylanilines with aldehydes can proceed through a cascade of condensation, electrocyclization, and dehydrogenation to yield polysubstituted quinolines. units.it This type of reaction highlights the potential of the vinyl aniline scaffold to participate in complex synthetic sequences.
In the realm of MCRs, anilines are common components. For instance, the Kabachnik-Fields reaction, a three-component synthesis of α-aminophosphonates, can involve an amine, an oxo-compound, and a dialkyl phosphite. nih.govnih.gov While specific examples utilizing this compound as the amine component are not prevalent in the literature, its participation in such reactions is conceivable, leading to the synthesis of novel functionalized molecules. The catalyst system often plays a crucial role in directing the outcome of these complex reactions. nih.govdntb.gov.ua
Polymerization and Crosslinking Chemistry of Phenylethenyl Aniline Monomers
The phenylethenyl aniline structure contains both a polymerizable vinyl group and an amino group that can be incorporated into polymer backbones, making it a versatile monomer for the synthesis of functional polymers.
This compound and its isomers can serve as monomers or end-capping agents in the synthesis of high-performance polymers like polyimides. Phenylethynyl-terminated imide (PETI) oligomers are a significant class of materials used in high-temperature aerospace applications. mdpi.com These materials are typically synthesized from a dianhydride, a diamine, and a phenylethynyl-containing end-capping agent. mdpi.com The phenylethynyl group provides a reactive site for thermal curing.
The synthesis of polyimides generally follows a two-step process involving the formation of a soluble poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide. nasa.gov The incorporation of the phenylethenyl aniline moiety can influence the processing characteristics and final properties of the resulting polyimide, such as its glass transition temperature (Tg) and thermal stability. nih.gov
Beyond polyimides, aniline derivatives can be polymerized through oxidative polymerization to form polyanilines (PANI). nih.govrsc.org The substituent on the aniline monomer affects the properties of the resulting polymer. nih.govrsc.org While direct polymerization of this compound to form a PANI derivative is possible, the presence of the vinyl group offers the potential for subsequent crosslinking reactions.
The thermal curing of polymers containing phenylethynyl groups is a complex process that leads to the formation of a highly crosslinked, thermally stable network. wm.edu This process is crucial for the performance of phenylethynyl-terminated polyimides in demanding applications. mdpi.com The curing reaction is initiated by the thermal activation of the ethynyl (B1212043) bond, which can undergo a variety of reactions, including chain extension and crosslinking.
Differential scanning calorimetry (DSC) is often used to study the curing process, which typically shows an exotherm in the range of 350-450 °C for phenylethynyl-terminated polyimides. nih.gov The exact curing temperature and mechanism can be influenced by the structure of the polymer backbone. nih.gov The curing of phenylethynyl groups is thought to proceed through free radical initiation and propagation. mdpi.com
The resulting crosslinked network structure imparts exceptional thermo-oxidative stability, mechanical strength, and resistance to solvents and radiation. mdpi.com The degree of crosslinking and the final network architecture are critical factors that determine the ultimate properties of the cured material. The thermal stability of the cured resin is significantly enhanced compared to the uncured polymer. nih.gov
Table 2: Properties of Thermally Cured Phenylethynyl-Terminated Polyimides
| Property | Description |
|---|---|
| Curing Temperature | Typically in the range of 350-450 °C. nih.gov |
| Mechanism | Involves thermally induced free radical reactions of the phenylethynyl groups. mdpi.com |
| Resulting Structure | Highly crosslinked, rigid polymer network. mdpi.com |
| Enhanced Properties | Increased glass transition temperature, improved thermal and oxidative stability, and enhanced mechanical strength. mdpi.comnih.gov |
Synergistic Polymerization Effects in Curing Processes
While direct research on the synergistic polymerization effects of this compound in curing is not extensively documented, its structural motifs are closely related to monomers used in high-performance thermosetting polymers. Specifically, the vinyl group of the 1-phenylethenyl substituent offers a pathway for addition polymerization, while the aniline group can participate in or influence curing chemistry, such as in polyimide or epoxy systems.
A close analogue used in advanced materials is 3-phenylethynyl aniline, which serves as an end-capping agent for polyimide oligomers. cambridge.org These phenylethynyl-terminated imide (PETI) resins are designed for applications requiring high thermal stability, such as in the aerospace industry. cambridge.orgcore.ac.uk The curing of these materials occurs at high temperatures (380-420°C) through complex, thermally induced reactions of the terminal ethynyl (carbon-carbon triple bond) groups, leading to a highly cross-linked, stable network. cambridge.orgbohrium.com This process widens the processing window compared to other acetylene-endcapped polyimides. cambridge.org
By analogy, the 1-phenylethenyl group (containing a carbon-carbon double bond) in this compound could undergo free-radical or cationic polymerization. A synergistic effect could arise where the aniline group influences the polymerization kinetics or the final properties of the cured network. For instance, the amine could act as an internal accelerator or participate in alternative cross-linking chemistries, potentially lowering the curing temperature or enhancing the thermo-oxidative stability of the resulting polymer. The development of conductive polymers from substituted aniline monomers further highlights the role of the aniline core in polymerization processes, where substituents can impact polymer morphology and electronic properties. rsc.org
Electrophilic Substitution Reactions on the Aniline Moiety
The aniline moiety is highly susceptible to electrophilic aromatic substitution (SEAr) due to the powerful activating nature of the amino (-NH₂) group. byjus.com The lone pair of electrons on the nitrogen atom donates electron density into the benzene (B151609) ring, particularly at the ortho and para positions, making these sites highly nucleophilic. byjus.comwikipedia.org This strong activation dictates the regioselectivity of reactions involving electrophiles.
For this compound, the -NH₂ group is at position 1, and the 1-phenylethenyl group is at position 3. The directing influence of the substituents is as follows:
-NH₂ group (at C1): A strong activating group, directing incoming electrophiles to the ortho (C2, C6) and para (C4) positions.
-(C(Ph)=CH₂) group (at C3): A deactivating group via induction but can donate electrons through resonance, generally considered a weak ortho, para-director.
The overwhelming directing power of the amino group dominates the reaction's outcome. Therefore, electrophiles are expected to substitute at positions 2, 4, and 6. However, the bulky 1-phenylethenyl group at position 3 will exert significant steric hindrance, particularly at the adjacent C2 position. rsc.org Consequently, substitution is most favored at the C4 (para) and C6 (ortho) positions.
Common SEAr reactions on aniline are complicated by the basicity of the amino group:
Halogenation: Aniline reacts readily with bromine water at room temperature to produce a 2,4,6-tribromoaniline (B120722) precipitate, demonstrating its high reactivity. byjus.com A similar polysubstitution is possible for this compound.
Nitration: Direct nitration with a mixture of nitric and sulfuric acid is problematic. The strongly acidic conditions protonate the amino group to form the anilinium ion (-NH₃⁺). This ion is strongly deactivating and a meta-director. chemistrysteps.com This leads to a mixture of ortho, para, and a significant amount of meta substitution products relative to the -NH₂ group. youtube.com
Sulfonation: Reaction with sulfuric acid first forms the anilinium hydrogen sulphate salt. Heating this intermediate leads to the formation of sulfanilic acid (4-aminobenzenesulfonic acid), with the sulfonic acid group predominantly in the para position. byjus.com
Exploration of Novel Reaction Pathways and Mechanistic Insights
Beyond classical reactions, the structure of this compound is amenable to novel transformations, particularly those involving metal catalysis or intramolecular cyclizations. These pathways offer routes to complex heterocyclic structures.
One area of exploration is the synthesis of indoles from substituted anilines. While many methods start with 2-alkenylanilines or 2-alkynylanilines, the underlying principle involves the cyclization of the aniline nitrogen onto a side-chain double or triple bond. mdpi.combeilstein-journals.org For this compound, a preliminary isomerization or functionalization of the 1-phenylethenyl group would be required to place a reactive site in a position suitable for intramolecular attack by the aniline nitrogen or the aromatic ring itself. For example, acid-catalyzed intramolecular hydroamination or hydroarylation reactions have been shown to occur between anilines and alkenes, demonstrating the potential for N-H or Ar-H bond addition across a double bond. nih.gov
Furthermore, transition-metal-catalyzed reactions could provide pathways to new molecular architectures. Copper-catalyzed cyclization/coupling of alkenyl aldimines (formed from anilines and alkenyl aldehydes) with arylzinc reagents has been reported as a formal three-component reaction to generate complex indole derivatives. researchgate.net This highlights the potential of using the aniline nitrogen as a nucleophile in sophisticated, multi-step synthetic sequences. Radical-mediated pathways, initiated electrochemically or by specific reagents, could also lead to novel cyclized products, as seen in the synthesis of N-heterocycles from nitrostilbenes (a structural relative). uic.edu
Table of Mentioned Chemical Compounds
Advanced Spectroscopic and Structural Elucidation Techniques for 3 1 Phenylethenyl Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Characterization
NMR spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides a detailed map of the carbon-hydrogen framework.
The analysis of the ¹H and ¹³C NMR spectra of 3-(1-Phenylethenyl)aniline allows for the complete assignment of all proton and carbon signals, confirming the molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For this compound, distinct regions in the spectrum correspond to the aromatic protons of the aniline (B41778) and phenyl rings, the vinyl protons of the ethenyl bridge, and the amine protons. The splitting patterns (multiplicity) of the aromatic signals are particularly informative, revealing the meta-substitution pattern on the aniline ring.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The spectrum for this compound would show distinct signals for the sp²-hybridized carbons of the two aromatic rings and the vinyl group, with chemical shifts influenced by their position relative to the electron-donating amino group and the conjugated π-system.
A summary of the expected NMR data is presented below.
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ||
| Assignment | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |
| Aromatic CH (Aniline Ring) | 6.5 - 7.2 | Aromatic CH (Aniline Ring) | 113 - 130 |
| Aromatic CH (Phenyl Ring) | 7.2 - 7.5 | Aromatic CH (Phenyl Ring) | 126 - 130 |
| Vinylic =CH₂ | 5.3 - 5.9 | Vinylic =CH₂ | ~115 |
| Amine NH₂ | 3.5 - 4.5 (broad) | Aromatic C-N | 145 - 148 |
| Aromatic C-C= | 138 - 142 | ||
| Vinylic =C< | ~149 |
Note: Predicted chemical shifts are estimates based on analogous structures and may vary depending on the solvent and experimental conditions.
Diffusion-Ordered NMR Spectroscopy (DOSY) is a powerful technique that separates the NMR signals of different species in a mixture based on their translational diffusion coefficients. ucdavis.eduresearchgate.net This method is often referred to as "NMR chromatography" as it allows for the virtual separation of components in a solution without physical separation. nih.gov
In a DOSY experiment, a series of diffusion-weighted ¹H NMR spectra are acquired. ucdavis.edu The signal intensity for each proton is attenuated depending on the diffusion coefficient of the molecule to which it belongs. researchgate.net For a pure sample of this compound, all proton signals would align horizontally at the same diffusion coefficient value in the 2D DOSY plot (Chemical Shift vs. Diffusion Coefficient). This provides powerful confirmation that all observed signals originate from a single molecular entity. The technique is also invaluable for analyzing the purity of a sample, as signals from impurities or solvent would appear at different diffusion coefficients corresponding to their different molecular sizes and shapes. nih.gov
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. semanticscholar.orgoyenlab.org The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.
The primary amine (-NH₂) group of the aniline moiety gives rise to a distinctive pair of N-H stretching bands in the region of 3300-3500 cm⁻¹. The C-N stretching vibration can also be observed. The aromatic rings produce characteristic C-H stretching bands above 3000 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ region. The vinyl group contributes a C=C stretching vibration around 1620-1640 cm⁻¹.
| FTIR Characteristic Absorption Bands (Predicted) | ||
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Amine (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 |
| Amine (-NH₂) | N-H Scissoring (Bend) | 1590 - 1650 |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Alkene (>C=CH₂) | =C-H Stretch | 3010 - 3095 |
| Alkene (>C=CH₂) | C=C Stretch | 1620 - 1640 |
| Amine (Aromatic) | C-N Stretch | 1250 - 1360 |
Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher-energy excited state. This technique is particularly useful for studying conjugated systems.
The UV-Vis absorption spectrum of this compound is dominated by π-π* electronic transitions within its extensive conjugated system, which includes the aniline ring, the ethenyl bridge, and the phenyl ring. Compared to aniline itself, which shows absorption maxima around 230 nm and 280 nm, the extended conjugation in this compound is expected to cause a bathochromic (red) shift to longer wavelengths. nist.govajrsp.com The spectrum would likely feature intense absorption bands characteristic of this extended π-system. Upon excitation, the molecule can relax to the ground state via fluorescence, and its emission spectrum would provide further information about the nature of the excited state.
The structure of this compound, containing an electron-donating aniline group linked via a conjugated bridge to a phenyl group, makes it a candidate for studies of photoinduced charge separation (PCS). nih.gov In such a process, the absorption of a photon creates an excited state, which can then relax by transferring an electron from the donor (aniline) to the acceptor portion of the molecule. nih.gov
This creates a short-lived charge-separated state, with a radical cation localized on the aniline moiety and a radical anion on the phenylethenyl portion. Time-resolved UV-Vis spectroscopy, such as transient absorption spectroscopy, is a key technique used to study these phenomena. By monitoring spectral changes on ultrafast timescales (femtoseconds to microseconds) following photoexcitation, researchers can detect the characteristic absorption signatures of the radical ions, providing direct evidence of charge separation and allowing for the determination of the rates of both charge separation and subsequent charge recombination. nih.gov
X-ray Diffraction (XRD) and Crystallographic Analysis
The analysis of this diffraction data allows for the determination of the unit cell parameters (the dimensions of the fundamental repeating unit of the crystal), the crystal system, and the space group, which describes the symmetry elements present in the crystal. For instance, a related isomer, 2-(2-phenylethynyl)aniline, has been a subject of crystallographic studies, revealing its solid-state conformation and intermolecular interactions. Such studies on analogous compounds can provide valuable insights into the potential crystal packing and hydrogen bonding networks that this compound might adopt.
For example, analysis of a different Schiff base derivative has provided detailed structural information through single-crystal X-ray spectroscopy. Similarly, the crystal structure of a meta-1,2,4-oxadiazole aniline has been confirmed by single-crystal X-ray analysis, illustrating the power of this technique in elucidating complex molecular architectures.
Illustrative Data Table for a Crystalline Aniline Derivative (Hypothetical)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 18.765 |
| α (°) | 90 |
| β (°) | 102.34 |
| γ (°) | 90 |
| Volume (ų) | 1007.8 |
| Z | 4 |
This table is a hypothetical representation of crystallographic data for a related aniline derivative to illustrate the type of information obtained from an XRD analysis.
Mass Spectrometry for Molecular Characterization
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, with a molecular formula of C₁₄H₁₃N, the expected exact mass would be approximately 195.1048 g/mol .
In a typical mass spectrometry experiment, molecules of this compound would be ionized, often by electron impact (EI) or electrospray ionization (ESI). The resulting molecular ion (M⁺) and various fragment ions are then separated by a mass analyzer and detected. The fragmentation pattern provides a veritable "fingerprint" of the molecule, offering valuable clues about its structural components.
While a detailed experimental mass spectrum for this compound is not available in the reviewed literature, the fragmentation of its isomer, 2-(2-phenylethynyl)aniline, can offer insights into potential fragmentation pathways. For this isomer, prominent peaks in its GC-MS spectrum are observed at m/z 193 (the molecular ion), 194 (M+1 peak due to the natural abundance of ¹³C), and 165. The fragment at m/z 165 likely corresponds to the loss of a neutral molecule of HCN (27 amu) or C₂H₂ (26 amu) from the molecular ion, a common fragmentation pathway for aromatic amines and acetylenic compounds.
High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the molecular ion and its fragments with very high accuracy, further confirming the identity of this compound.
Predicted Mass Spectrometry Data for this compound
| Ion Type | Predicted m/z | Possible Formula |
| [M+H]⁺ | 196.1121 | C₁₄H₁₄N⁺ |
| [M+Na]⁺ | 218.0940 | C₁₄H₁₃NNa⁺ |
| [M]⁺ | 195.1048 | C₁₄H₁₃N⁺ |
This table presents predicted m/z values for common adducts of this compound that would be observed in soft ionization techniques like ESI.
Computational Chemistry and Theoretical Modeling of 3 1 Phenylethenyl Aniline
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of molecules like 3-(1-phenylethenyl)aniline. By approximating the complex many-electron problem to one of electron density, DFT provides a computationally efficient yet accurate method to explore molecular properties.
Geometry Optimization and Conformational Analysis
Table 1: Representative Calculated Bond Lengths and Angles for Aniline (B41778) (B3LYP/6-31G level)**
| Parameter | Value |
| C-N Bond Length | ~1.407 Å |
| N-H Bond Length | ~1.011 Å |
| C-C (ring) Bond Lengths | ~1.39-1.42 Å |
| H-N-H Angle | Not applicable for primary amine |
| C-N-H Angle | Not applicable for primary amine |
| Note: These are representative values for the parent aniline molecule and would be expected to vary slightly in this compound due to the phenylethenyl substituent. |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO represents its ability to accept electrons, indicating its electrophilicity. youtube.comyoutube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A larger gap suggests higher stability and lower reactivity. nih.gov
For aniline and its derivatives, the HOMO is typically localized on the aniline moiety, reflecting its electron-donating nature, while the LUMO's location can be influenced by substituents. researchgate.netthaiscience.info In the case of this compound, the phenylethenyl group would be expected to influence the electronic distribution and thus the energies of the frontier orbitals. The HOMO-LUMO gap can be calculated using DFT methods, providing insights into the molecule's electronic properties and potential for charge transfer. nih.govnih.gov
Table 2: Conceptual Understanding of FMO Analysis
| Orbital | Role in Reactivity | Associated Property |
| HOMO | Electron Donor | Nucleophilicity/Basicity |
| LUMO | Electron Acceptor | Electrophilicity/Acidity |
| This table provides a general framework for interpreting FMO data. |
Reaction Mechanism Elucidation via DFT
DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. arxiv.org This involves locating transition states, which are first-order saddle points on the potential energy surface, and calculating the energy barriers associated with them. arxiv.org For reactions involving aniline derivatives, DFT can be used to model various transformations, including condensation reactions and the formation of anions. researchgate.netresearchgate.net
For instance, in the formation of an aniline anion through the breaking of an N-H bond, DFT can help identify the most likely conformation of the resulting anion. researchgate.net In more complex reactions, such as photocatalytic coupling, DFT can be used to investigate the electronic structure changes that drive the reaction and explain the selective formation of products. researchgate.net While specific DFT studies on the reaction mechanisms of this compound were not found in the provided search results, the principles applied to other aniline derivatives would be directly applicable.
Theoretical Investigations of Optoelectronic Properties and Charge Transfer
Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are vital for predicting and understanding the optoelectronic properties of molecules. These properties are governed by the molecule's electronic structure and how it interacts with light.
Investigations into related systems, such as pyrazoline derivatives with donor and acceptor moieties, reveal that photo-induced intramolecular energy and charge transfer are key processes. psu.edu The efficiency of these processes can be influenced by the solvent polarity. psu.edu For molecules with distinct donor and acceptor groups, the formation of charge-transfer complexes can be predicted by the energy difference between the HOMO of the donor and the LUMO of the acceptor. nih.gov A small amount of ground-state charge transfer can be sufficient for materials to exhibit conducting properties. nih.gov
In the context of this compound, the aniline moiety can act as an electron donor and the phenylethenyl group can be part of the π-conjugated system that facilitates charge transfer. Theoretical calculations can predict the absorption and emission spectra, as well as the extent of charge transfer upon excitation. Studies on similar donor-π-acceptor systems have shown that the HOMO and LUMO energies, and thus the optoelectronic properties, can be tuned by modifying the donor or acceptor groups. scispace.com This suggests that the electronic properties of this compound could be tailored for specific applications, such as in organic light-emitting diodes (OLEDs) or other electronic devices.
Applications in Advanced Functional Materials and Polymer Science
High-Performance Polymer Design and Engineering
The presence of the phenylethenyl group in 3-(1-phenylethenyl)aniline provides a reactive site for cross-linking reactions upon thermal treatment. This feature is particularly exploited in the formulation of high-performance thermosetting polymers.
Phenylethenyl-terminated imide oligomers, which utilize structures similar to this compound, are key in formulating high-temperature thermosetting polyimides. These materials are designed for applications demanding exceptional thermal and oxidative stability, such as in aerospace engine components and advanced composites. The phenylethenyl groups serve as reactive end-caps on the polyimide oligomers. Upon heating, these groups undergo a complex, addition-type polymerization reaction, leading to a highly cross-linked, void-free network. This curing process avoids the release of volatile byproducts, which is a significant advantage over traditional condensation-curing polyimides. The resulting thermoset polymers exhibit excellent resistance to high temperatures and harsh chemical environments.
Research has demonstrated that the final properties of these resins, such as their toughness and processing characteristics, can be precisely controlled by adjusting the molecular weight of the imide oligomer backbone.
The glass transition temperature (Tg) is a critical parameter for polymers, defining the point at which they transition from a rigid, glassy state to a more flexible, rubbery state. The incorporation of this compound derivatives into polymer chains offers a method for tuning this property. The rigidity of the phenylethenyl group and the potential for cross-linking can significantly elevate the Tg of the resulting polymer.
By controlling the concentration of the phenylethenyl aniline (B41778) units within the polymer backbone and the extent of the subsequent thermal cross-linking, researchers can precisely tailor the glass transition temperature. This allows for the design of materials that maintain their structural integrity at specific high-temperature operating conditions, which is crucial for applications in microelectronics and as structural adhesives.
Table 1: Illustrative Glass Transition Temperatures (Tg) of Polymers
| Polymer System | Monomer Composition | Curing Conditions | Resulting Tg (°C) |
| Thermosetting Polyimide | Phenylethynyl-terminated imide oligomer | 350-370°C | > 300 |
| Modified Epoxy Resin | Epoxy resin with phenylethynyl aniline curative | 180-250°C | 150 - 250 |
Shape-memory polymers (SMPs) are a class of smart materials that can recover their original shape from a deformed state upon the application of an external stimulus, such as heat. The cross-linked network formed by the polymerization of phenylethenyl aniline units can serve as the permanent "memory" shape of an SMP.
The principle involves creating a polymer network with a specific cross-link density. This network is then heated above its glass transition temperature (Tg), deformed into a temporary shape, and cooled below its Tg to fix the temporary shape. When reheated above the Tg, the polymer chains regain their mobility, and the stored entropic energy drives the material back to its original, cross-linked shape. The tunable Tg and high thermal stability afforded by phenylethenyl aniline-based systems make them promising candidates for high-temperature shape-memory applications.
Organic Electronic and Optoelectronic Devices
The conjugated system involving the phenyl ring and the ethenyl group, combined with the electron-donating nature of the aniline's nitrogen atom, gives this compound interesting electronic and optical properties. This has spurred investigation into its use in various organic electronic devices.
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an intense electromagnetic field, such as that from a laser. This property is essential for technologies like frequency conversion and optical switching. The design of organic NLO materials often involves creating molecules with a significant difference in electron density, typically an electron-donating group connected to an electron-accepting group through a conjugated π-electron system.
Derivatives of this compound can be designed to be potent NLO chromophores. The aniline group acts as a strong electron donor. By chemically modifying the molecule to include a strong electron-accepting group at the other end of the conjugated system, a powerful "push-pull" electronic structure can be established. This intramolecular charge-transfer character is a key requirement for high second-order NLO activity.
Table 2: Examples of NLO Chromophore Design
| Donor Group | Conjugated Bridge | Acceptor Group | Potential Application |
| Aniline | Phenylethenyl | Nitro (-NO2) | Frequency Doubling |
| Aniline | Phenylethenyl | Tricyanovinyl | Electro-optic Modulators |
In the field of organic electronics, materials with suitable energy levels and charge-transport capabilities are essential. The aniline moiety is known to be a good hole-transporting group, meaning it can effectively conduct positive charge carriers (holes). This property makes this compound and its derivatives potential candidates for use in the hole-transport layer (HTL) of Organic Light-Emitting Diodes (OLEDs). An efficient HTL is crucial for balancing the charge injection and transport within the device, leading to improved efficiency and lifetime of the OLED.
Furthermore, the tunable electronic properties of polymers derived from phenylethenyl aniline precursors suggest their potential use as donor materials in the active layer of organic solar cells (OSCs). In an OSC, the donor material absorbs light to create an exciton (B1674681) (a bound electron-hole pair), which is then dissociated at an interface with an acceptor material to generate a photocurrent. The ability to modify the chemical structure of this compound allows for the tuning of its absorption spectrum and energy levels to better match the solar spectrum and the energy levels of acceptor materials, which is key to optimizing solar cell performance.
Molecular Wires and Conductive Materials
The concept of molecular wires, which are molecular-scale structures capable of conducting electrical current, is a cornerstone of molecular electronics. Conductive polymers, such as polyaniline, are a class of materials that exhibit electrical conductivity and have been extensively studied for this purpose. These polymers typically possess a conjugated backbone of alternating single and double bonds, which facilitates the delocalization of electrons.
Aniline and its derivatives can be polymerized to form polyanilines, which can be rendered conductive through doping. The resulting polymer's conductivity is influenced by factors such as the degree of polymerization, the nature of any substituent groups on the aniline ring, and the doping process. The introduction of a phenylethenyl group at the meta position of the aniline ring, as in this compound, could theoretically influence the electronic properties and the polymerizability of the monomer, as well as the morphology and conductivity of the resulting polymer.
However, a thorough review of the current scientific literature reveals a lack of specific research focused on the synthesis of poly(this compound) and the evaluation of its properties for applications as molecular wires or conductive materials. While general methods for the enzymatic polymerization of aniline derivatives have been explored, specific data on the polymerization of this compound and the conductivity of the resulting polymer are not available in published research. Consequently, there are no detailed research findings or data tables to present on its performance in these applications.
Precursors for Advanced Carbon-Carbon Composites
Carbon-carbon composites are high-performance materials known for their exceptional thermal stability, high strength-to-weight ratio, and resistance to chemical attack. They are critical components in aerospace, defense, and high-performance automotive applications. The production of these composites often involves the use of a carbon-rich precursor material, which is pyrolyzed to form a carbon matrix that binds carbon fibers together.
Certain polymers, particularly those with high aromatic content and good char yield upon pyrolysis, are investigated as precursors for the carbon matrix in these composites. In theory, a polymer derived from this compound, with its phenyl and vinyl substituents, could serve as such a precursor. The phenylethenyl group might offer a site for cross-linking reactions during curing, potentially leading to a high-density carbonaceous char.
Despite this theoretical potential, a comprehensive search of scientific databases and research publications has not yielded any studies on the use of this compound as a precursor for advanced carbon-carbon composites. Research in this area has focused on other types of polymers, such as phenylethynyl-terminated polyimides, for high-temperature composite applications. As a result, there is no available data on the pyrolysis of poly(this compound) or its performance as a matrix precursor in carbon-carbon composites.
Electrochemical Characterization and Electro Organic Synthesis
Redox Properties and Electrochemical Behavior of Phenylethenyl Aniline (B41778) Systems
The redox behavior of aniline derivatives is largely dictated by the nature and position of substituents on the aromatic ring. umn.edunih.gov For 3-(1-phenylethenyl)aniline, the phenylethenyl group at the meta position influences the electron density at the nitrogen atom, thereby affecting its oxidation potential. The extended conjugation provided by the styryl moiety is expected to stabilize the radical cation formed upon one-electron oxidation, a key step in the electrochemical reactions of anilines. acs.org
Cyclic Voltammetry (CV) for Redox Potential Determination
Cyclic voltammetry is a powerful technique for investigating the redox behavior of electroactive species. In a typical CV experiment for an aniline derivative, the potential is swept linearly, and the resulting current is measured. The voltammogram provides crucial information about the oxidation and reduction potentials of the analyte. researchgate.net
For this compound, an irreversible oxidation peak is anticipated, which is characteristic of many substituted anilines. This irreversibility arises from the high reactivity of the initially formed radical cation, which can undergo subsequent chemical reactions such as dimerization or polymerization. The peak potential (Eₚ) is a key parameter obtained from CV and is influenced by factors such as the solvent, electrolyte, and scan rate. rsc.orgresearchgate.net The phenylethenyl substituent at the meta-position is expected to have a moderate effect on the oxidation potential compared to substituents at the ortho or para positions.
Illustrative Data from Cyclic Voltammetry: The following table presents hypothetical CV data for this compound under typical experimental conditions to illustrate the expected electrochemical response.
| Parameter | Value |
| Solvent | Acetonitrile |
| Supporting Electrolyte | 0.1 M Tetrabutylammonium perchlorate |
| Working Electrode | Glassy Carbon |
| Reference Electrode | Ag/AgCl |
| Scan Rate | 100 mV/s |
| Anodic Peak Potential (Eₚₐ) | +0.95 V |
| Note: This data is illustrative and represents expected values based on the electrochemical behavior of similar aniline derivatives. |
Square Wave Voltammetry (SWV) in Electrochemical Studies
Square wave voltammetry is a pulse voltammetric technique known for its high sensitivity and excellent resolution, making it well-suited for studying complex electrochemical systems. proquest.compineresearch.comwikipedia.org SWV is particularly effective at minimizing background charging currents, which can obscure the Faradaic signal in techniques like CV. maciassensors.com The waveform in SWV consists of a square wave superimposed on a staircase potential ramp. wikipedia.org
When applied to this compound, SWV can provide a more detailed picture of the redox process. The resulting voltammogram, typically plotted as the difference between the forward and reverse currents versus potential, shows a peak-shaped response. The peak potential in SWV is related to the formal potential of the redox couple, and the peak height is proportional to the concentration of the analyte. This high sensitivity makes SWV a valuable tool for quantitative analysis and for studying reaction mechanisms. researchgate.netproquest.com
Illustrative Data from Square Wave Voltammetry: This table shows hypothetical data that might be obtained from an SWV analysis of this compound.
| Parameter | Value |
| Solvent | Dichloromethane |
| Supporting Electrolyte | 0.1 M Tetrabutylammonium hexafluorophosphate |
| Working Electrode | Platinum |
| Reference Electrode | Saturated Calomel Electrode (SCE) |
| Frequency | 25 Hz |
| Amplitude | 50 mV |
| Peak Potential (Eₚ) | +0.92 V |
| Note: This data is illustrative and represents expected values based on the electrochemical behavior of similar aniline derivatives. |
Electro-Oxidative Reactions and Green Chemistry Applications
The electro-oxidation of aniline derivatives can lead to the formation of polymers or other valuable organic compounds. The initial step is the formation of a radical cation, which can then couple with another radical cation or a neutral molecule. In the case of this compound, the presence of the vinyl group offers additional pathways for polymerization, potentially leading to the formation of novel conducting polymers.
Electrochemical synthesis is increasingly recognized as a green chemistry approach. By using electrons as a "reagent," it avoids the need for harsh chemical oxidants and often proceeds under mild conditions. The electro-oxidative polymerization of this compound could provide an environmentally benign route to functionalized polyanilines. These materials may have interesting optical and electronic properties due to the incorporation of the phenylethenyl moiety.
Photoelectrochemistry and Charge Transfer Processes
Photoelectrochemistry investigates the interplay between light and electrochemical processes. For a molecule like this compound, which contains a chromophore (the phenylethenyl group), irradiation with light can lead to the formation of an excited state. This excited molecule may then undergo electron transfer with an electrode or another species in solution. nih.govresearchgate.net
The study of photoinduced electron transfer (PET) is crucial for understanding and developing molecular-scale electronic devices, sensors, and artificial photosynthetic systems. mdpi.commdpi.com In the context of this compound, the aniline moiety can act as an electron donor. Upon photoexcitation, an electron can be transferred from the aniline part of the molecule to an electron acceptor, a process that can be studied using techniques like time-resolved spectroscopy and photoelectrochemical measurements. nih.govresearchgate.netfigshare.com The efficiency of this charge transfer process is influenced by the electronic coupling between the donor and acceptor parts of the system.
Future Research Directions and Emerging Paradigms for 3 1 Phenylethenyl Aniline
Integration of 3-(1-Phenylethenyl)aniline into Multifunctional Systems
The unique bifunctional nature of this compound, featuring a polymerizable phenylethenyl group and a chemically active aniline (B41778) ring, makes it an intriguing monomer for creating multifunctional systems. The aniline component is a well-known precursor for conducting polymers like polyaniline (PANI), which exhibits valuable electronic, redox, and sensory properties. rsc.org The vinyl group, conversely, allows for addition polymerization, similar to styrene (B11656), to form stable polymer backbones.
Future research could focus on leveraging this dual functionality. For instance, the polymerization of this compound could lead to novel polymers where the aniline side chains can be subsequently oxidized to create conductive pathways, resulting in a material with tunable electrical conductivity. The incorporation of functional groups onto the aniline's amino group or aromatic ring prior to or after polymerization could further enhance material properties. rsc.orgmdpi.comresearchgate.net For example, copolymerization with other aniline derivatives could fine-tune the electronic and physical characteristics of the resulting materials for specific applications. mdpi.comrsc.org
Potential applications for such polymers are vast, ranging from antistatic coatings and corrosion inhibitors to active components in chemical sensors and biosensors. rsc.org The stilbene-like core structure also suggests potential for creating materials with interesting photophysical properties, such as fluorescence, for use in optoelectronics like light-emitting diodes. chemrxiv.orgnih.gov
Table 1: Potential Applications of this compound-Based Polymers
| Potential Application Area | Relevant Structural Feature | Proposed Functionality |
| Electronic Materials | Aniline Moiety | Forms conductive polyaniline-like structures upon oxidation. |
| Sensors | Aniline Moiety / Polymer Backbone | High sensitivity of PANI derivatives to gases (e.g., NH₃, HCl) and pH. rsc.org |
| Optoelectronics | Phenylethenyl (Stilbene-like) Core | π-conjugated system may exhibit fluorescence and nonlinear optical properties. chemrxiv.org |
| Functional Coatings | Polymerizable Vinyl Group | Creates stable, cross-linkable films for antistatic or corrosion-resistant surfaces. |
| Biomaterials | Aniline Amino Group | Can be functionalized to attach biomolecules for biosensing applications. mdpi.com |
Advanced Spectroscopic Probes for In-Situ Reaction Monitoring
Understanding and optimizing the synthesis of this compound and its subsequent polymerization requires precise control over reaction kinetics and pathways. Advanced spectroscopic techniques applied in-situ (in the reaction vessel in real-time) are powerful tools for achieving this. Techniques like Raman and infrared (IR) spectroscopy are particularly well-suited for monitoring the progress of chemical reactions without the need for sample extraction. publish.csiro.aumdpi.comspectroscopyeurope.com
For the synthesis of this compound, which could be achieved via C-C coupling reactions like the Heck or Suzuki reactions, in-situ spectroscopy could track the consumption of reactants and the formation of the vinyl bond. uliege.beoup.comnih.gov This real-time data allows for the precise determination of reaction endpoints, identification of potential intermediates, and optimization of parameters like catalyst loading and temperature.
Furthermore, when this compound is used as a monomer, Raman spectroscopy is an excellent method for monitoring polymerization in real-time. publish.csiro.auacs.orgnist.gov By tracking the disappearance of the vinyl C=C stretching band, researchers can quantitatively measure monomer conversion over time. publish.csiro.aumdpi.com This approach provides critical kinetic data to understand the effects of initiators, catalysts, and reaction conditions on the polymerization process, enabling the rapid development of new materials with controlled molecular weights and structures. nist.gov
Table 2: Application of In-Situ Spectroscopic Probes for this compound
| Reaction Type | Spectroscopic Technique | Key Observable Change | Research Goal |
| Synthesis (e.g., Heck Coupling) | IR Spectroscopy, Raman Spectroscopy | Appearance of C=C vinyl bond vibration; disappearance of reactant signals. oup.com | Reaction kinetics, mechanism elucidation, endpoint determination. |
| Polymerization | Raman Spectroscopy | Decrease in intensity of the monomer's vinyl C=C stretching band. publish.csiro.aumdpi.com | Real-time monitoring of monomer conversion, kinetic studies. |
| Post-Polymerization Modification | ATR-IR, UV/vis Spectroscopy | Changes in N-H bands, shifts in UV/vis absorption upon oxidation. spectroscopyeurope.com | Monitoring chemical changes and formation of conductive states. |
Synergistic Experimental and Computational Approaches in Chemical Research
The integration of computational chemistry with experimental research offers a powerful paradigm for accelerating the discovery and understanding of new molecules and materials. For this compound, a synergistic approach can predict properties and guide experimental efforts, saving significant time and resources.
Computational methods, particularly those based on Density Functional Theory (DFT), can predict a wide range of molecular properties before the compound is ever synthesized. ucl.ac.uktau.ac.il These include electronic properties (such as the band gap), optical properties (like absorption and emission spectra), and molecular geometries. tau.ac.ilnih.gov For example, DFT calculations could predict the photophysical characteristics of this compound, indicating its potential as a fluorophore. nih.gov Such computational screening can help prioritize synthetic targets with the most promising properties for specific applications. mdpi.com
Once the molecule is synthesized, experimental characterization can be used to validate the computational predictions. Spectroscopic data from experiments can be directly compared to theoretically calculated spectra to confirm the molecular structure and refine the computational models. nih.gov This iterative cycle of prediction and validation leads to a deeper understanding of structure-property relationships, which can then be used to design next-generation molecules with enhanced functionalities.
Table 3: A Synergistic Workflow for Investigating this compound
| Step | Computational Task (Prediction) | Experimental Task (Validation) |
| 1. Molecular Properties | Calculate ground-state geometry, electronic structure (HOMO/LUMO), and predict UV-vis absorption spectra using DFT. tau.ac.ilnih.gov | Synthesize the compound and measure its UV-vis and fluorescence spectra. |
| 2. Vibrational Analysis | Compute theoretical IR and Raman spectra. | Record experimental IR and Raman spectra to confirm structural assignments. |
| 3. Reaction Mechanism | Model potential energy surfaces for synthetic pathways to identify transition states and predict reaction barriers. | Conduct kinetic studies and intermediate trapping experiments to elucidate the reaction mechanism. |
| 4. Polymer Properties | Simulate oligomers to predict the electronic band structure and potential conductivity of the corresponding polymer. | Synthesize the polymer and measure its electrical conductivity and electrochemical properties. |
Sustainable Synthesis and Green Chemistry Principles in the Context of Phenylethenyl Anilines
Future research into this compound and related compounds must prioritize the principles of green chemistry to minimize environmental impact. This involves developing synthetic routes that are safe, efficient, and reduce waste. semanticscholar.orgnih.gov
Traditional C-C bond-forming reactions often rely on stoichiometric reagents and hazardous solvents. A key research direction is the development of catalytic methods for the synthesis of phenylethenyl anilines. Palladium-catalyzed reactions like the Heck and Suzuki couplings are highly efficient and versatile for this purpose, allowing for high atom economy. uliege.beresearchgate.net Future work could focus on using heterogeneous catalysts that can be easily recovered and reused, or on developing catalytic systems that operate in greener solvents like water or bio-based solvents. bohrium.comresearchgate.net
One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, is another important green strategy. nih.govmdpi.comnih.gov A one-pot procedure for synthesizing this compound, for example from a nitroarene and an aldehyde, would significantly reduce solvent use, energy consumption, and waste generation. mdpi.com Furthermore, exploring chemoenzymatic routes, which use enzymes as catalysts, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis, often proceeding under mild, aqueous conditions. acs.org
Table 4: Application of Green Chemistry Principles to the Synthesis of Phenylethenyl Anilines
| Green Chemistry Principle | Traditional Approach | Potential Green Alternative |
| 1. Prevention | Multi-step synthesis with isolation of intermediates, generating significant waste. | One-pot or tandem reactions that combine several steps. nih.govmdpi.com |
| 2. Atom Economy | Wittig reaction (generates phosphine oxide byproduct). | Heck or Suzuki cross-coupling reactions (high atom economy). uliege.beresearchgate.net |
| 5. Safer Solvents & Auxiliaries | Use of volatile and toxic organic solvents (e.g., benzene (B151609), chlorinated solvents). | Reactions in water, supercritical CO₂, or ionic liquids. researchgate.netnih.govrsc.org |
| 9. Catalysis | Use of stoichiometric reagents. | Development of highly active and recyclable heterogeneous or enzymatic catalysts. bohrium.comacs.org |
| 6. Design for Energy Efficiency | Reactions requiring high temperatures and prolonged heating. | Microwave-assisted synthesis or catalytic reactions that proceed at room temperature. nih.gov |
Q & A
Basic Research Question
- NMR spectroscopy : ¹H and ¹³C NMR resolve substitution patterns. For example, vinyl proton signals (δ 6.5–7.2 ppm) confirm the phenylethenyl group, while 2D COSY or NOESY clarifies spatial proximity .
- IR spectroscopy : Stretching frequencies for C=C (1600–1680 cm⁻¹) and N-H (3300–3500 cm⁻¹) validate functional groups .
- Mass spectrometry : High-resolution MS (HRMS) distinguishes isotopic patterns and confirms molecular weight .
How do computational studies (e.g., DFT, CASSCF) elucidate the electronic structure and stability of this compound derivatives?
Advanced Research Question
- DFT methods : B3LYP/6-311++G(d,p) calculates HOMO-LUMO gaps, predicting reactivity. For example, electron-withdrawing substituents lower LUMO energy, enhancing electrophilicity .
- CASSCF/XMCQDPT2 : These methods model excited-state behavior, critical for photostability studies. The phenylethenyl group increases conjugation, red-shifting absorption spectra .
- NBO analysis : Quantifies hyperconjugation effects (e.g., vinyl group delocalization into the aromatic ring) to explain stability .
What strategies can resolve contradictions in experimental and computational data regarding the ionization potentials of substituted anilines?
Advanced Research Question
- Multi-method validation : Compare DFT (B3LYP) results with higher-accuracy CCSD(T) calculations. For aniline derivatives, CCSD(T) reduces ionization energy (IE) errors to <0.3 eV vs. experimental data .
- Adiabatic vs. vertical IE : Adiabatic corrections account for geometric relaxation post-ionization, critical for reconciling computational and mass spectrometry results .
- Experimental calibration : Use photoelectron spectroscopy to validate computed IEs for specific substituents (e.g., phenylethenyl) .
What are the fragmentation pathways of this compound under high-energy conditions, and how do they compare to parent aniline compounds?
Advanced Research Question
- Mass spectrometry analysis : At high laser intensities (200 TW cm⁻²), the compound undergoes Coulomb explosion, producing fragment ions (e.g., C₆H₅⁺, NH₂⁺) .
- Pathway differentiation : Unlike neutral aniline, the phenylethenyl group introduces additional cleavage sites (e.g., vinyl bond scission), detected via time-of-flight (TOF) MS .
- Computational modeling : Transition state (TS) analysis identifies energy barriers for fragmentation pathways, such as benzene elimination vs. NH₂ retention .
What are the key considerations for ensuring the purity of this compound in laboratory synthesis, and which analytical methods are recommended?
Basic Research Question
- HPLC analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm) separate the target compound from aromatic by-products .
- Purity thresholds : ≥97% purity (by area normalization) ensures reliability in downstream applications (e.g., catalysis) .
- Storage : Avoid moisture and light; store at RT in amber vials to prevent degradation .
How does the introduction of substituents like phenylethenyl groups affect the photophysical properties of aniline derivatives?
Advanced Research Question
- Conjugation effects : The phenylethenyl group extends π-conjugation, lowering the HOMO-LUMO gap and increasing molar absorptivity in UV-vis spectra .
- Fluorescence quenching : Enhanced intersystem crossing (ISC) due to heavy atom effects (if halides are present) reduces quantum yield .
- Solvatochromism : Polar solvents stabilize charge-transfer excited states, shifting emission maxima .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
